molecular formula C14H17IN2 B1663386 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide CAS No. 1141-41-9

4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide

Cat. No. B1663386
CAS RN: 1141-41-9
M. Wt: 340.2 g/mol
InChI Key: CAMWVBRDIKKGII-UHFFFAOYSA-M
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Description

4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide, also known as DASP, is a hemicyanine dye that can be used as a fluorescence probe . Its fluorescent property can be tuned by adjusting the pH of the solution . It can be photoexcited for internal twisting that forms an intermolecular charge transfer state .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide include its solubility in DMSO (15 mg/mL, clear), its orange to dark orange-red color, and its storage temperature of -20°C .

Scientific Research Applications

Neurotransmitter Transporter Substrate

IDT307 serves as a fluorescent analogue for the dopaminergic neurotoxin MPP+ and is a substrate for various neurotransmitter transporters such as dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters . It has been utilized to label catecholamine neuronal cell bodies selectively in the midbrain, aiding in the study of neurotransmitter system functions.

Blood-Cerebrospinal Fluid Barrier Analysis

The compound has been used to investigate the transport pathways at the blood-cerebrospinal fluid barrier (BCSFB). IDT307 is transported into choroid plexus epithelial cells and accumulates in mitochondria, providing insights into the transcellular transport of organic cations .

Fluorescent Probing

As a fluorescent substrate, IDT307 is particularly useful in live tissue imaging. It allows for the visualization of organic cation transport in real-time, enhancing the understanding of cellular uptake mechanisms .

Study of Monoamine Transporters

IDT307’s role as a substrate for monoamine transporters like DAT, NET, and SERT makes it valuable for studying the function of these transporters in various biological contexts, including their role in psychiatric disorders .

Pharmacological Research

The compound’s interaction with transporters and its accumulation in specific cellular components make it a tool for pharmacological research, particularly in the development of drugs targeting neurotransmitter systems .

Neurotoxicity Studies

Given its structural similarity to neurotoxins like MPP+, IDT307 is used in neurotoxicity studies to understand the mechanisms of toxin-induced neuronal damage .

Optical Applications

IDT307’s fluorescent properties are not limited to biological systems. Its optical characteristics are being explored for potential use in photonic devices and materials that require fluorescence .

Mechanism of Action

Target of Action

IDT307, also known as N,N-dimethyl-4-(1-methylpyridin-1-ium-4-yl)aniline;iodide, APP+, or 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide, is a specific fluorescent substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) . These transporters play a crucial role in the reuptake of neurotransmitters from the synaptic cleft, thereby regulating neurotransmission.

Mode of Action

The compound interacts with its targets (DAT, NET, and SERT) by being transported into the cells . This uptake is dependent on sodium and chloride ions, suggesting that IDT307 utilizes the electrochemical gradients of these ions for its transport . The uptake of IDT307 can be displaced by 5HT and inhibited by fluoxetine, indicating that it competes with neurotransmitters for the same binding site on the transporters .

Pharmacokinetics

Its uptake into cells is known to be dependent on sodium and chloride ions . This suggests that IDT307 may have good bioavailability in environments where these ions are present.

Result of Action

The primary result of IDT307’s action is its accumulation in cells expressing DAT, NET, or SERT . This allows it to serve as a fluorescent marker for these cells, enabling their visualization . .

Action Environment

The action of IDT307 is influenced by the presence of sodium and chloride ions, which are required for its uptake into cells Additionally, the efficacy of IDT307 may be influenced by the expression levels of DAT, NET, and SERT in different cells or tissues

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

N,N-dimethyl-4-(1-methylpyridin-1-ium-4-yl)aniline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N2.HI/c1-15(2)14-6-4-12(5-7-14)13-8-10-16(3)11-9-13;/h4-11H,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMWVBRDIKKGII-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40530139
Record name 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40530139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Dimethylamino)phenyl)-1-methylpyridin-1-ium iodide

CAS RN

1141-41-9
Record name Pyridinium, iodide
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Record name 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40530139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1141-41-9
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Synthesis routes and methods

Procedure details

N,N-dimethyl-4-(pyridine-4-yl)aniline (0.15 g, 7.6 mmols) was dissolved in acetonitrile (50 ml) and methyl iodide (4 ml) was added. The mixture was heated at reflux for 4 hrs then cooled to ambient temperature. IDT307 (0.17 g, 5 mmols) crystallized upon standing and was removed via filtration. 1H NMR (DMSO-d6) δ 3.40 (s, 6H), 4.25 (s, 3H), 6.92 (d, 2H), 8.06 (d, 2H), 8.38 (d, 2H), 8.80 (d, 2H).
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is IDT307 and how does it interact with its target?

A1: IDT307 (4-(4-(dimethylamino)phenyl)-1-methylpyridinium iodide) is a fluorescent analog of 1-methyl-4-phenylpyridinium (MPP+). It acts as a substrate for certain monoamine transporters, primarily the Plasma Membrane Monoamine Transporter (PMAT). Upon entering cells via these transporters, IDT307 becomes fluorescent, allowing for real-time visualization and quantification of transporter activity [].

Q2: Which transporters does IDT307 interact with?

A2: IDT307 exhibits a higher affinity for PMAT compared to other organic cation transporters (OCT1-3). While it can be transported by OCT1, it shows significantly less interaction with OCT2 and OCT3 [, ]. IDT307 has also been used to study the serotonin transporter (SERT) [, ].

Q3: How is IDT307 used to study transporter function in live cells?

A3: The fluorescent properties of IDT307 make it a valuable tool for live cell imaging studies. Researchers can visualize its uptake in real-time using techniques like confocal microscopy and microplate fluorimetry []. This allows for the assessment of transporter localization, trafficking, and the impact of potential inhibitors on transport activity [, , ].

Q4: What is the significance of IDT307's selectivity for PMAT?

A4: The preferential interaction of IDT307 with PMAT over OCTs is particularly valuable because it enables researchers to differentiate PMAT-mediated monoamine and organic cation transport from that mediated by OCT1-3. This is crucial as these transporters often share substrates and inhibitors, making it challenging to study them individually [].

Q5: How does IDT307 behave in the blood-cerebrospinal fluid barrier (BCSFB)?

A5: Studies using live tissue imaging in mouse models have shown that IDT307 is transported from the cerebrospinal fluid (CSF) into choroid plexus epithelial cells, primarily via PMAT. Once inside the cells, IDT307 accumulates significantly within mitochondria, with minimal efflux back into the blood []. This suggests a potential role of PMAT in the BCSFB for regulating brain exposure to certain organic cations.

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